

Cy5 Amine TFA: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy 5 amine TFA

Cat. No.: B15556096

[Get Quote](#)

Introduction: Cy5 Amine TFA (Trifluoroacetic acid) is a highly versatile and widely utilized fluorescent probe in biological research and drug development. Belonging to the cyanine dye family, it is characterized by its intense fluorescence in the far-red region of the spectrum, a spectral range that benefits from low autofluorescence in biological samples.[1][2] The presence of a primary amine group makes it a reactive handle for covalent attachment to a wide array of biomolecules, enabling the fluorescent labeling of proteins, peptides, nucleic acids, and other targets.[3][4] This guide provides an in-depth overview of the chemical structure, photophysical properties, and common applications of Cy5 Amine TFA, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Core Properties

Cy5 Amine is composed of two indole rings linked by a five-carbon polymethine chain, which forms the core chromophore responsible for its spectral properties. An aliphatic linker terminating in a primary amine (-NH₂) is attached to one of the indole nitrogen atoms. This amine group serves as the reactive site for conjugation. The compound is typically supplied as a trifluoroacetic acid (TFA) salt, where the TFA anion acts as a counterion to the positively charged dye structure.

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical Properties

The key physicochemical properties of Cy5 Amine TFA are summarized below. These values are critical for experimental design, including calculating dye concentration and determining appropriate instrumentation for fluorescence detection.

Property	Value	Reference(s)
Molecular Formula	C38H54Cl2N4O (for the amine base)	[3][5]
Molecular Weight	~653.8 g/mol (for the amine base)	[3][5]
	~731.33 g/mol (for one TFA salt variant)	[6]
Purity	≥95%	[3]
Appearance	Dark blue powder	[7]
Solubility	Good in polar organic solvents (DMSO, DMF)	[5][7]
Storage Conditions	-20°C, protected from light	[5][7][8]

Photophysical Characteristics

Cy5 is renowned for its brightness and photostability.[9] Its excitation and emission profiles are well-suited for common laser lines, such as the 633 nm or 647 nm lasers.[1][2] The large Stokes shift and high extinction coefficient contribute to its excellent performance in various fluorescence-based assays.

Parameter	Value	Reference(s)
Excitation Maximum (λ_{ex})	~646 nm	[3][5][7]
Emission Maximum (λ_{em})	~662 nm	[3][5][7]
Molar Extinction Coeff. (ϵ)	~250,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][5][7]
Fluorescence Quantum Yield (Φ)	~0.2	[3][5][7]
Spectrally Similar Dyes	Alexa Fluor® 647, DyLight® 649	[1][2]

Jablonski Diagram for Cy5 Fluorescence

The process of fluorescence can be visualized using a Jablonski diagram. Upon absorbing a photon of light, the Cy5 molecule is elevated from its ground electronic state (S_0) to an excited singlet state (S_1). It then rapidly relaxes to the lowest vibrational level of S_1 through non-radiative processes like vibrational relaxation and internal conversion. From this state, it returns to the ground state (S_0) by emitting a photon, which is observed as fluorescence.

```
// Electronic States S0 [pos="1,1!", label="S0 (Ground State)"]; S1 [pos="1,4!", label="S1 (Excited Singlet State)"]; T1 [pos="3,3!", label="T1 (Excited Triplet State)"];
```

```
// Vibrational Levels node [shape=rect, height=0.02, width=1.5, style=filled, fillcolor="#5F6368", label=""]; S0_v0 [pos="1,1!"]; S0_v1 [pos="1,1.2!"]; S0_v2 [pos="1,1.4!"]; S1_v0 [pos="1,4!"]; S1_v1 [pos="1,4.2!"]; S1_v2 [pos="1,4.4!"]; T1_v0 [pos="3,3!"]; T1_v1 [pos="3,3.2!"]; T1_v2 [pos="3,3.4!"];
```

```
// Transitions edge [penwidth=2]; S0_v0 -> S1_v2 [color="#4285F4", label=" Absorption ( $\lambda_{ex}$ )", fontsize=10, fontcolor="#4285F4"]; S1_v2 -> S1_v0 [color="#FBBC05", style=dashed, arrowhead=none, label=" Vibrational\n Relaxation", fontsize=10, fontcolor="#202124"]; S1_v0 -> S0_v1 [color="#EA4335", label=" Fluorescence ( $\lambda_{em}$ )", fontsize=10, fontcolor="#EA4335"]; S1_v0 -> T1_v2 [color="#34A853", style=dashed, arrowhead=onormal, label=" Intersystem\n Crossing (ISC)", fontsize=10, fontcolor="#34A853"]; T1_v0 -> S0_v2 [color="#5F6368", style=dashed, label=" Phosphorescence", fontsize=10, fontcolor="#5F6368"]; } caption="Figure 2: Simplified Jablonski diagram for Cy5."
```

Applications in Bioconjugation

The primary utility of Cy5 Amine lies in its ability to be covalently linked to other molecules. The amine group is nucleophilic and can react with various electrophilic functional groups to form stable bonds. A common application is the labeling of proteins at their carboxylic acid residues (aspartic acid, glutamic acid) or C-terminus through amide bond formation, a reaction often mediated by carbodiimide chemistry (e.g., using EDC).[2]

General Workflow for Protein Labeling

The process of conjugating Cy5 Amine to a protein typically involves three main stages: protein preparation, the conjugation reaction itself, and the purification of the final labeled protein. It is crucial to use buffers free of primary amines (like Tris or glycine) as they will compete with the dye for reaction.[1][10]

```
// Nodes A [label="1. Protein Preparation\n(Buffer Exchange into MES, pH 4.7-6)"]; B [label="2. Carboxyl Activation\n(Add EDC/Sulfo-NHS)"]; C [label="3. Conjugation\n(Add Cy5 Amine)"]; D [label="4. Reaction Quenching\n(Optional: Add Hydroxylamine)"]; E [label="5. Purification\n(Size Exclusion Chromatography / Dialysis)"]; F [label="6. Characterization\n(Spectroscopy to find DOL)"];
```

```
// Edges A -> B [label="Protein with -COOH"]; B -> C [label="Activated Protein"]; C -> D [label="Incubate 1-2h, RT, dark"]; D -> E; E -> F [label="Purified Cy5-Protein Conjugate"]; }  
caption="Figure 3: Workflow for protein labeling with Cy5 Amine."
```

Experimental Protocols

Detailed Protocol: Labeling a Protein with Cy5 Amine via EDC Coupling

This protocol provides a detailed methodology for conjugating Cy5 Amine to a protein containing accessible carboxyl groups. This method is adapted from standard carbodiimide chemistry protocols.[5]

Materials:

- Protein of interest (2-10 mg/mL)

- Cy5 Amine TFA
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide) for improved efficiency
- Anhydrous DMSO or DMF
- Quenching Buffer (Optional): 1.5 M Hydroxylamine, pH 8.5
- Purification system: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).
- Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

- Protein Preparation:
 - Dissolve or exchange the protein into Activation Buffer. The protein concentration should ideally be between 20-100 μM .[\[5\]](#)
 - Ensure the buffer is free from extraneous nucleophiles like Tris or azide.
- Dye Preparation:
 - Immediately before use, prepare a stock solution of Cy5 Amine in anhydrous DMSO or DMF (e.g., 5-10 mg/mL).[\[1\]](#)
- Activation and Conjugation (Two-Step Method Recommended):
 - Activation: Add EDC (to a final concentration of ~0.1-0.5 M) and Sulfo-NHS (optional, at a similar concentration) to the protein solution.[\[5\]](#) Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

- Conjugation: Add the Cy5 Amine stock solution to the activated protein solution. A 10-fold molar excess of the dye over the protein is a good starting point.[\[5\]](#)
- Incubate the reaction for at least 2 hours at room temperature, protected from light, with gentle stirring.[\[5\]](#)
- Reaction Quenching (Optional):
 - To stop the reaction and hydrolyze any remaining active esters, you can add a small volume of Quenching Buffer and incubate for an additional hour.
- Purification:
 - Separate the labeled protein from unreacted dye and byproducts.
 - For gel filtration, equilibrate a suitable column (e.g., G-25) with your desired storage buffer. Apply the reaction mixture to the column. The labeled protein will elute first.[\[1\]](#)
 - Alternatively, perform dialysis against the storage buffer with several buffer changes until no free dye is detected in the dialysate.[\[10\]](#)
- Characterization and Storage:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[\[1\]](#)
 - The DOL can be calculated using the formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$ (Where A_{max} and A_{280} are absorbances, ϵ is the molar extinction coefficient, and CF_{280} is the correction factor for the dye's absorbance at 280 nm).
 - Store the purified conjugate at 4°C for short-term use or at -20°C (with glycerol if desired) for long-term storage, protected from light.[\[10\]](#)

Conclusion:

Cy5 Amine TFA is a robust and efficient fluorescent probe for labeling a wide range of biomolecules. Its favorable photophysical properties, including intense far-red emission and

high molar absorptivity, make it an excellent choice for applications requiring high sensitivity and low background interference. The straightforward conjugation chemistry, detailed in this guide, allows for its seamless integration into various research and development workflows, from cellular imaging to quantitative biochemical assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assaygenie.com [assaygenie.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5 amine, 1807529-70-9 | BroadPharm [broadpharm.com]
- 4. Cyanine 5 amine [equivalent to Cy5® amine] | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. Cy 5 amine TFA (Cyanine5 amine TFA) | Fluorescent Dye | | Invivochem [invivochem.cn]
- 7. edinst.com [edinst.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. abcam.com [abcam.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Cy5 Amine TFA: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556096#chemical-structure-and-properties-of-cy5-amine-tfa\]](https://www.benchchem.com/product/b15556096#chemical-structure-and-properties-of-cy5-amine-tfa)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com